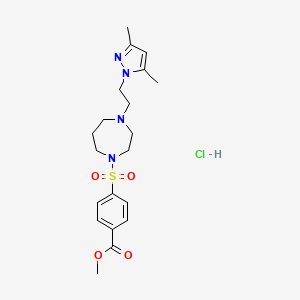
methyl 4-((4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)sulfonyl)benzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 4-((4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)sulfonyl)benzoate hydrochloride is a useful research compound. Its molecular formula is C20H29ClN4O4S and its molecular weight is 456.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 4-((4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)sulfonyl)benzoate hydrochloride is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C21H23N3O4S and a molecular weight of approximately 413.49 g/mol. Its predicted boiling point is around 570.7 °C with a density of 1.26 g/cm³ at 20 °C . The sulfonamide group in its structure is known for contributing to various biological activities, including enzyme inhibition and antibacterial properties.
1. Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit enzyme inhibitory actions. For instance, studies have shown that sulfonamide derivatives can inhibit dipeptidyl peptidase IV (DPP IV), an enzyme involved in glucose metabolism. The inhibition of DPP IV can have significant implications in the treatment of type 2 diabetes .
In a comparative study, several derivatives were tested for their DPP IV inhibition capabilities. Some compounds demonstrated nanomolar potency comparable to established inhibitors like sitagliptin . This suggests that this compound may share similar inhibitory potential.
2. Antibacterial Activity
The antibacterial properties of sulfonamide-containing compounds have been extensively documented. Compounds with the sulfonamide moiety are noted for their effectiveness against various bacterial strains . The mechanism often involves competitive inhibition of bacterial enzymes essential for folate synthesis.
3. Antitumor and Antiproliferative Effects
Several studies have reported that pyrazole derivatives exhibit antitumor activity. The incorporation of the pyrazole ring into the structure may enhance the compound's ability to interfere with cancer cell proliferation . For example, specific derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models.
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
methyl 4-[[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepan-1-yl]sulfonyl]benzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S.ClH/c1-16-15-17(2)24(21-16)14-12-22-9-4-10-23(13-11-22)29(26,27)19-7-5-18(6-8-19)20(25)28-3;/h5-8,15H,4,9-14H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKGBSMFEARQPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














